molecular formula C15H15F4NO3 B4889261 2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate

Cat. No.: B4889261
M. Wt: 333.28 g/mol
InChI Key: CSSXDDOHZGMQFL-VOTSOKGWSA-N
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Description

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate is an organic compound that belongs to the class of fluorinated esters. These compounds are known for their unique chemical properties, including high thermal stability and resistance to oxidation. The presence of fluorine atoms in the molecule often imparts significant changes in the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,3-tetrafluoropropanol and (E)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid.

    Esterification Reaction: The key step involves the esterification of the carboxylic acid with the alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various fluorinated derivatives.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoropropyl acetate
  • 2,2,3,3-tetrafluoropropyl benzoate
  • 2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(methylamino)but-2-enoate

Uniqueness

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate is unique due to the presence of both fluorinated and phenylethylamino groups, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl (E)-4-oxo-4-(2-phenylethylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO3/c16-14(17)15(18,19)10-23-13(22)7-6-12(21)20-9-8-11-4-2-1-3-5-11/h1-7,14H,8-10H2,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSXDDOHZGMQFL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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